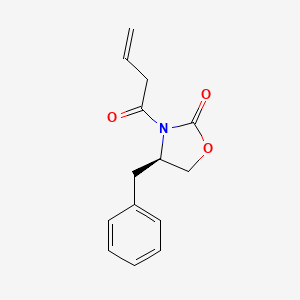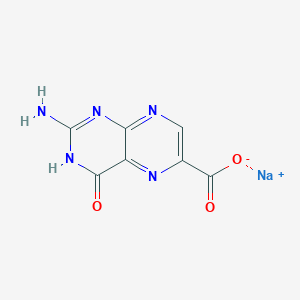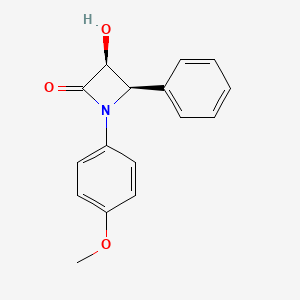![molecular formula C₁₁H₁₃ClN₂O B1144839 3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 116212-53-4](/img/structure/B1144839.png)
3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if it’s a common compound .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthesis Techniques : Research has shown methods for synthesizing pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, which are structurally related to 3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one. For instance, Brimble et al. (1988) described the synthesis of 2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, a component in the insect feeding deterrent peramine, through the oxidation of a saturated lactam (Brimble, M. T. Brimble, Hodges, & Lane, 1988).
Cyclisation Mechanisms : Alfonsi et al. (2009) explored the microwave-promoted synthesis of 3-substituted 1-methylpyrrolo[1,2-a]pyrazines through the intramolecular cyclisation of certain precursor compounds, which can be linked to the structural framework of 3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one (Alfonsi, Dell’Acqua, Facoetti, Arcadi, Abbiati, & Rossi, 2009).
Compound Formation and Mechanism Studies : Menges et al. (2013) discussed the synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives and investigated the formation mechanisms of these compounds. They provided insights into the synthesis process, which is relevant for understanding the formation of 3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one (Menges, Sari, Abdullayev, Erdem, & Balcı, 2013).
Spectroscopic Properties and Structural Analysis : Nakai et al. (2003) studied the spectroscopic properties of similar pyrazinone derivatives, which can provide a basis for understanding the properties of 3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one (Nakai, Yasui, Nakazato, Iwasaki, Maki, Niwa, Ohashi, & Hirano, 2003).
Antimicrobial Activity : Jyothi and Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides and evaluated their antimicrobial activity. This research suggests potential biological applications for pyrazine derivatives (Jyothi & Madhavi, 2019).
DNA Binding and Cytotoxic Properties : Mech-Warda et al. (2022) studied the physicochemical and cytotoxic properties of chlorohydrazinopyrazine, a compound related to pyrazine derivatives, to understand its interaction with DNA and potential clinical applications (Mech-Warda, Giełdoń, Kawiak, Maciejewska, Olszewski, Makowski, & Chylewska, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-13-9(4-2-6-12)8-14-7-3-5-10(14)11(13)15/h3,5,7-8H,2,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNBITUAZGIYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN2C=CC=C2C1=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B1144773.png)
![[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate](/img/structure/B1144776.png)
![[4aR-[4a|A,6a|A,7|A(1R*,2E,4R*),9a|A,11|A(S*)]]-4a,6,6a,7,8,9,9a,11-Octahydro-11-(5-hydroxy-2-methyl-1-cyclohexen-1-yl)-6a-methyl-2-phenyl-7-(1,4,5-trimethyl-2-hexenyl)-1H,5H-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione](/img/structure/B1144777.png)